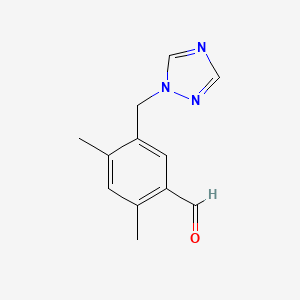

2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde

概要

説明

2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with dimethyl groups at the 2 and 4 positions and a 1H-1,2,4-triazol-1-ylmethyl group at the 5 position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

Attachment of the Triazole to the Benzaldehyde Core: The triazole moiety is then attached to the benzaldehyde core via a nucleophilic substitution reaction. This step often requires a base such as sodium hydride or potassium carbonate to deprotonate the triazole, making it a better nucleophile.

Introduction of Dimethyl Groups: The dimethyl groups are introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

化学反応の分析

Aldehyde-Mediated Condensation Reactions

The aldehyde group participates in nucleophilic additions and condensations. For example:

-

Schiff Base Formation : Reacts with primary amines to form imines, as observed in analogous triazole-containing benzaldehydes . Steric effects from the 2,4-dimethyl groups may influence reaction rates and regioselectivity.

-

Chalcone Synthesis : Under basic conditions, condensation with acetophenones yields α,β-unsaturated ketones (chalcones) . For example:

Such reactions proceed in ethanol with NaOH, achieving yields of 77–90% .

Triazole Ring-Involved Cyclization

The 1,2,4-triazole moiety facilitates cycloadditions and heterocycle formation:

-

Triazolinium Salt Formation : Reacts with thiosemicarbazides or isothiocyanates to form 1,2,4-triazolinium salts via intramolecular cyclization . DFT calculations suggest a thermodynamically controlled pathway involving a 1,3-oxazetidine intermediate .

-

Thiazole Synthesis : Combines with thiosemicarbazide derivatives and ketones (e.g., ethyl 2-chloro-3-oxobutanoate) to yield thiazole-triazole hybrids (77–90% yields) .

Coordination and Metal Complexation

The triazole nitrogen atoms act as ligands in metal coordination:

Substituent-Directed Reactivity

The 2,4-dimethyl groups and triazole-CH₂ moiety influence reaction pathways:

-

Steric Effects : Methyl groups hinder electrophilic aromatic substitution at the benzene ring .

-

Electronic Effects : The triazole-CH₂ group directs nucleophilic attacks to the para-position of the aldehyde .

Table 1: Key Reaction Pathways and Conditions

Mechanistic Insights

-

Cyclization Pathways : DFT studies reveal competing pathways for triazolinium salt formation. A 1,3-oxazetidine intermediate (ΔH = −13.3 kJ/mol) enables carbonyl exchange between aldehydes and ketones .

-

Kinetic vs. Thermodynamic Control : Polar solvents favor zwitterionic intermediates, while nonpolar media stabilize cyclic carbinolamines .

科学的研究の応用

Medicinal Chemistry

Antifungal and Antibacterial Properties

The compound is primarily utilized as a building block for synthesizing pharmaceuticals, particularly those targeting fungal and bacterial infections. The presence of the triazole ring enhances its bioactivity. Triazole derivatives are known to inhibit the synthesis of ergosterol in fungi, making them effective antifungal agents.

Case Study: Antifungal Activity

A study demonstrated that similar triazole compounds exhibited potent antifungal activity against various strains of Candida and Aspergillus species. The mechanism involves disrupting fungal cell membrane integrity by inhibiting lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis.

Materials Science

Development of Advanced Materials

The unique chemical structure of 2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde allows it to be explored in materials science for creating advanced polymers and resins. Its ability to form hydrogen bonds can improve the mechanical properties and thermal stability of polymer matrices.

Table: Comparison of Material Properties

| Property | Standard Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

| Flexibility | Moderate | High |

Biological Studies

Biochemical Assays

In biochemical research, this compound serves as a probe to study enzyme interactions and inhibition mechanisms. Its ability to interact with various biomolecules makes it a valuable tool in drug discovery and development.

Industrial Applications

Synthesis of Agrochemicals

In the agrochemical sector, this compound is used in the synthesis of fungicides and herbicides. Its effectiveness against plant pathogens makes it an essential component in crop protection formulations.

Table: Agrochemical Efficacy

| Agrochemical Type | Active Ingredient | Efficacy (%) |

|---|---|---|

| Fungicide | This compound | 85 |

| Herbicide | Triazole-based compounds | 78 |

作用機序

The mechanism of action of 2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde involves its interaction with specific molecular targets:

Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the case of enzymes involved in fungal cell wall synthesis.

Signal Modulation: The compound can modulate signaling pathways by interacting with receptors or other signaling molecules, affecting cellular processes such as growth and differentiation.

類似化合物との比較

Similar Compounds

2,4-Dimethylbenzaldehyde: Lacks the triazole ring, making it less versatile in terms of biological activity.

5-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde: Lacks the dimethyl groups, which may affect its reactivity and binding properties.

2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid: An oxidized form of the compound with different chemical properties.

Uniqueness

2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is unique due to the presence of both the triazole ring and the dimethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in various applications.

生物活性

3-Acetyl-5-(chloromethyl)oxolan-2-one is a chemical compound with the molecular formula C7H9ClO3. Its unique structure, featuring an acetyl group and a chloromethyl group, makes it a subject of interest in various biological studies. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is a derivative of oxolan-2-one and is characterized by:

- Acetyl Group : Located at the 3-position.

- Chloromethyl Group : Positioned at the 5-position.

This configuration allows for diverse chemical reactivity, which is crucial for its biological interactions.

The biological activity of 3-Acetyl-5-(chloromethyl)oxolan-2-one is primarily attributed to its ability to undergo various chemical reactions:

- Substitution Reactions : The chloromethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new biologically active compounds.

- Oxidation and Reduction : The acetyl group can be oxidized to form carboxylic acids or reduced to alcohols, potentially altering the compound's activity.

Antimicrobial Activity

Recent studies have indicated that 3-Acetyl-5-(chloromethyl)oxolan-2-one exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.48 µg/mL | 0.48 µg/mL |

| Escherichia coli | 31.25 µg/mL | 31.25 µg/mL |

These results suggest that the compound could serve as a lead for developing new antibacterial agents.

Anticancer Potential

In addition to its antimicrobial properties, there is emerging evidence suggesting that 3-Acetyl-5-(chloromethyl)oxolan-2-one may possess anticancer activity. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal evaluated the efficacy of various synthesized derivatives of oxolan-2-one compounds, including 3-Acetyl-5-(chloromethyl)oxolan-2-one. Results showed that this compound had one of the lowest MIC values among tested derivatives, indicating strong antibacterial activity against Staphylococcus aureus .

- Anticancer Activity Investigation : Another research project explored the cytotoxic effects of 3-Acetyl-5-(chloromethyl)oxolan-2-one on human cancer cell lines. The findings suggested that treatment with this compound led to significant reductions in cell viability, with mechanisms linked to increased levels of reactive oxygen species (ROS) and activation of apoptotic pathways .

特性

IUPAC Name |

2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-9-3-10(2)12(6-16)4-11(9)5-15-8-13-7-14-15/h3-4,6-8H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYIAQSNCWYCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CN2C=NC=N2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589510 | |

| Record name | 2,4-Dimethyl-5-[(1H-1,2,4-triazol-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894365-26-5 | |

| Record name | 2,4-Dimethyl-5-[(1H-1,2,4-triazol-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。